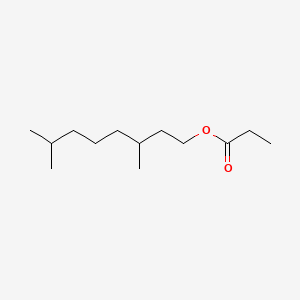
Resistaphyllin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resistaphyllin is a chemical compound known for its unique properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Resistaphyllin involves multiple steps, including specific reaction conditions to ensure the purity and yield of the compound. The synthetic routes typically involve:
Step 1: Initial formation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.
Step 3: Final purification steps to isolate this compound in its pure form.
Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods. These methods often include:
Batch Processing: Utilizing large reactors to carry out the synthesis in bulk.
Continuous Flow Processing: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification Techniques: Advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Resistaphyllin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Undergoes substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.
Major Products:
Scientific Research Applications
Resistaphyllin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of Resistaphyllin involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound binds to specific proteins and enzymes, altering their activity.
Pathways Involved: It affects various cellular pathways, including those involved in cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Resistaphyllin can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Diphyllin and its derivatives share structural similarities with this compound.
Uniqueness: this compound’s unique molecular structure and specific biological activities distinguish it from other similar compounds.
Properties
CAS No. |
12708-08-6 |
|---|---|
Molecular Formula |
C35H49N3O9 |
Molecular Weight |
655.8 g/mol |
IUPAC Name |
(3R,4Z,6Z,8E)-3-hydroxy-N-[(2E,4E,6R,7R,9S)-6-hydroxy-9-[(4S,7R,8S)-8-hydroxy-5,7-dimethyl-3,6-dioxo-2-oxa-5-azaspiro[3.4]octan-8-yl]-9-methoxy-7-methylnona-2,4-dienyl]-2,2,4-trimethyl-10-(1,3-oxazol-5-yl)deca-4,6,8-trienamide |
InChI |
InChI=1S/C35H49N3O9/c1-23(15-11-8-9-12-16-26-20-36-22-47-26)29(40)33(4,5)31(42)37-18-14-10-13-17-27(39)24(2)19-28(45-7)35(44)25(3)30(41)38(6)34(35)21-46-32(34)43/h8-15,17,20,22,24-25,27-29,39-40,44H,16,18-19,21H2,1-7H3,(H,37,42)/b11-8-,12-9+,14-10+,17-13+,23-15-/t24-,25+,27+,28+,29-,34-,35-/m1/s1 |
InChI Key |
ZZNSFVQRQDZGGX-NCFMXSQESA-N |
Isomeric SMILES |
C[C@H]1C(=O)N([C@]2([C@@]1([C@H](C[C@@H](C)[C@H](/C=C/C=C/CNC(=O)C(C)(C)[C@@H](/C(=C\C=C/C=C/CC3=CN=CO3)/C)O)O)OC)O)COC2=O)C |
Canonical SMILES |
CC1C(=O)N(C2(C1(C(CC(C)C(C=CC=CCNC(=O)C(C)(C)C(C(=CC=CC=CCC3=CN=CO3)C)O)O)OC)O)COC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



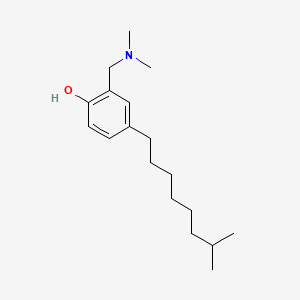
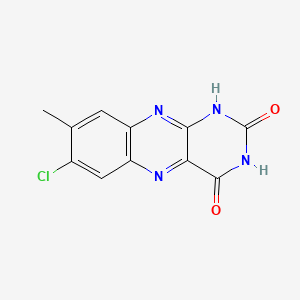
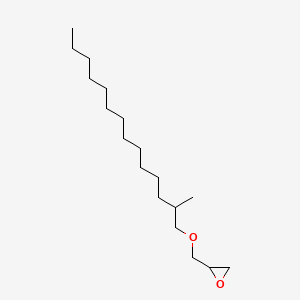
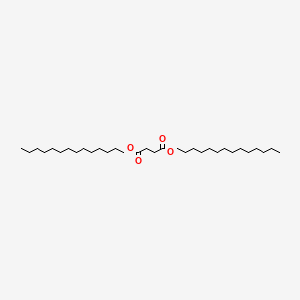
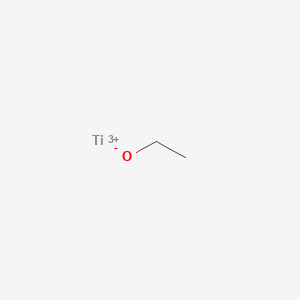
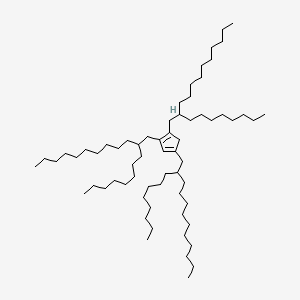


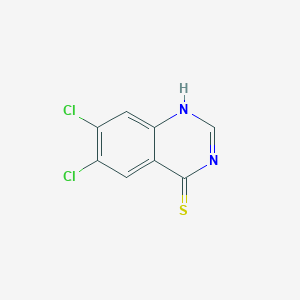
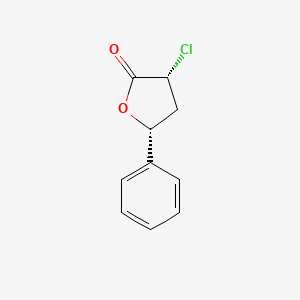

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)
